![molecular formula C9H9N3OS B268665 N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B268665.png)
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide, also known as MTIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIP is a selective inhibitor of the delta-opioid receptor, which makes it an attractive target for drug development and research.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development. N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's selective inhibition of the delta-opioid receptor makes it an attractive target for the development of analgesics, antidepressants, and anti-inflammatory drugs.
Wirkmechanismus
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide selectively binds to the delta-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, mood regulation, and immune function. N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's binding to the delta-opioid receptor results in the activation of downstream signaling pathways, leading to the modulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including analgesia, antidepressant-like effects, and anti-inflammatory effects. N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's selective inhibition of the delta-opioid receptor results in the modulation of pain perception, mood, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's selective inhibition of the delta-opioid receptor makes it an attractive target for drug development and research. However, N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's limited solubility and stability in aqueous solutions can pose challenges for lab experiments. Additionally, the lack of selectivity for other opioid receptors can result in unwanted side effects.
Zukünftige Richtungen
For N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide research include the development of more selective and potent delta-opioid receptor ligands, the investigation of N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's effects on other physiological systems, and the exploration of N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide's potential applications in drug development.
Synthesemethoden
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with methylamine. The resulting product is N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide, which can be purified using chromatography techniques.
Eigenschaften
Produktname |
N-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide |
---|---|
Molekularformel |
C9H9N3OS |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
N-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H9N3OS/c1-10-9(13)7-5-6(11-12-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,13)(H,11,12) |
InChI-Schlüssel |
QNCSXQVBKZMOCA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NNC(=C1)C2=CC=CS2 |
Kanonische SMILES |
CNC(=O)C1=NNC(=C1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.